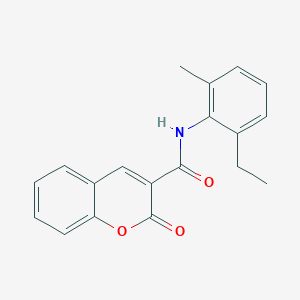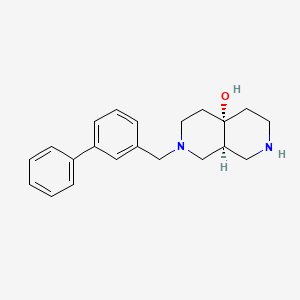
dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate and related compounds typically involves multi-step chemical reactions, starting from substituted 2-halopyridines or similar precursors. An efficient and scalable synthesis method has been developed starting from these precursors, using modified Negishi cross-coupling conditions. This approach offers a versatile route for the synthesis of 4-functionalized 2,2'-bipyridines, suitable for further chemical modifications and applications (Havas et al., 2009).
Molecular Structure Analysis
The molecular structure of dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate has been studied using various spectroscopic and crystallographic techniques. X-ray crystallography has revealed detailed insights into the arrangement of pyridyl donors and the distortion upon coordination of metal ions, indicating a significant influence of the ligand's structure on its binding properties (Blake et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming complexes with metals that can be utilized in applications such as dye-sensitized solar cells. The coordination behavior with copper(I) has been studied, showing the potential for incorporation into copper-based dye-sensitized solar cells (DSCs) and highlighting the importance of the ligand's structural features (Constable et al., 2009).
Physical Properties Analysis
The physical properties, including phase transitions and vibrations, have been analyzed through differential scanning calorimetry and dielectric characteristics. These studies have revealed interesting properties such as antiferroelectric features and phase transitions that could be relevant for materials science applications (Bator et al., 2011).
科学的研究の応用
Supramolecular Chemistry and Ligand Design
Research in supramolecular chemistry has leveraged compounds like 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures to prepare bipyridines and terpyridines, which are crucial in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands have potential applications in the design of molecular architectures and materials with specific properties (Schubert & Eschbaumer, 1999)[https://consensus.app/papers/strategy-toward-pyridinebased-ligands-chemistry-schubert/8b5a9a4baa9e5145b8b9878a9e112b74/?utm_source=chatgpt].
Photoluminescence and Coordination Polymers
In the field of materials science, 2,6-dimethylpyridine derivatives have been used to synthesize metal-organic coordination polymers. These materials exhibit interesting structural features and photoluminescence properties, making them candidates for applications in sensing, light-emitting devices, and photocatalysis. For instance, the use of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid in coordination chemistry has led to the assembly of zinc and cobalt-based polymers with potential photoluminescent applications (Huang, 2008)[https://consensus.app/papers/liganddirected-coordination-polymers-disorder-huang/3c123ad51936550f8b914d8ed7bf750a/?utm_source=chatgpt].
Antioxidant Properties and Chemical Stability
Compounds related to dimethyl bipyridine derivatives have been explored for their antioxidant properties. A series of 6-substituted-2,4-dimethyl-3-pyridinols demonstrated significant antioxidant activity, which is pivotal in the development of new therapeutic agents and materials resistant to oxidative stress. These studies highlight the importance of chemical structure on antioxidant efficacy and provide a foundation for future drug development and material science applications (Wijtmans et al., 2004)[https://consensus.app/papers/synthesis-reactivity-wijtmans/0d170459b14a5aafae88893e6df3d495/?utm_source=chatgpt].
Dye-Sensitized Solar Cells (DSCs)
Research in renewable energy has focused on the development of copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized and evaluated for their potential in enhancing the efficiency of DSCs. These studies contribute to the ongoing search for cost-effective and efficient materials for solar energy conversion (Constable et al., 2009)[https://consensus.app/papers/copperi-complexes-66disubstituted-22bipyridine-acids-constable/37c0c8f20f785111861e42fdc065a79e/?utm_source=chatgpt].
特性
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-8-6-7-9-18-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPLCMARUSJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,4-dihydro-4-(2-pyridinyl)-1,2,6-trimethyl-3,5-pyridinedicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)
![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)